molecular formula C8H9NO2 B1494683 2-Methoxy-3-methylisonicotinaldehyde

2-Methoxy-3-methylisonicotinaldehyde

Cat. No.: B1494683
M. Wt: 151.16 g/mol
InChI Key: MCUCCPJRNMCESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-3-methylisonicotinaldehyde is a substituted pyridine derivative characterized by a methoxy group at position 2, a methyl group at position 3, and an aldehyde functional group at position 4 of the pyridine ring. This compound is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and ligands in coordination chemistry. Its aldehyde group enables reactivity in condensation and nucleophilic addition reactions, while the methoxy and methyl substituents influence steric and electronic properties, affecting solubility and binding interactions . Limited direct studies on this compound are available, necessitating extrapolation from structurally related analogs.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-methoxy-3-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-9-8(6)11-2/h3-5H,1-2H3

InChI Key

MCUCCPJRNMCESR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight key structural and functional differences between 2-Methoxy-3-methylisonicotinaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Substituents Key Properties
This compound Not explicitly listed C₉H₁₁NO₂ 2-OCH₃, 3-CH₃, 4-CHO High reactivity (aldehyde), moderate steric bulk, potential for hydrogen bonding
2-Methoxy-3-methylisonicotinic acid 1211581-22-4 C₉H₁₁NO₃ 2-OCH₃, 3-CH₃, 4-COOH Carboxylic acid group enhances solubility in polar solvents; lower reactivity
2-Chloro-5-(methoxymethoxy)isonicotinaldehyde 1282516-32-8 C₁₀H₁₂ClNO₃ 2-Cl, 5-OCH₂OCH₃, 4-CHO Increased molecular weight; electron-withdrawing Cl alters electronic density
5-Fluoro-2-methoxynicotinic acid 884494-82-0 C₇H₆FNO₃ 2-OCH₃, 5-F, 3-COOH Fluorine substituent enhances metabolic stability; acidic group aids crystallization

Key Findings:

Functional Group Impact: The aldehyde group in this compound distinguishes it from carboxylic acid derivatives (e.g., 2-Methoxy-3-methylisonicotinic acid), making it more reactive in Schiff base formations but less stable under acidic conditions .

Steric and Solubility Considerations :

  • The methyl group at position 3 in this compound introduces steric hindrance, reducing accessibility to the aldehyde group compared to unsubstituted isonicotinaldehydes.
  • Methoxymethoxy substituents (e.g., in 1282516-32-8) increase hydrophilicity but may complicate synthetic pathways due to protective group strategies .

Synthetic Utility :

  • Carboxylic acid derivatives (e.g., 1211581-22-4) are preferred for metal-organic frameworks (MOFs) due to their chelating ability, whereas aldehyde-containing analogs are more suited for dynamic covalent chemistry .

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